molecular formula C20H14ClFN4OS3 B2695368 N-(3-chloro-4-fluorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 1005304-77-7

N-(3-chloro-4-fluorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2695368
CAS No.: 1005304-77-7
M. Wt: 476.99
InChI Key: OAHZIWPWKAWKRT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A pyridazine ring linked via a thioether bond to a 4-methyl-2-(thiophen-2-yl)thiazole moiety. The thiophene and thiazole groups are electron-rich heterocycles known to participate in π-π stacking and hydrogen-bonding interactions, often critical for biological activity .
  • The pyridazine-thiazole-thiophene assembly introduces unique steric and electronic properties, distinguishing it from simpler triazole- or pyrimidine-based analogs.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4OS3/c1-11-19(30-20(23-11)16-3-2-8-28-16)15-6-7-18(26-25-15)29-10-17(27)24-12-4-5-14(22)13(21)9-12/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHZIWPWKAWKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chlorine and Fluorine Substituents : These halogens can enhance the compound's lipophilicity and reactivity, potentially increasing its interaction with biological targets.
  • Thiazole and Pyridazine Moieties : Known for their pharmacological properties, these heterocycles are often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridazine moiety in the structure of this compound may enhance its antibacterial efficacy due to synergistic effects observed in similar compounds.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AS. aureus8 µg/mL
Thiazole BE. coli16 µg/mL
Target CompoundS. aureusTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . For instance, studies on similar compounds have demonstrated their ability to disrupt cell cycle progression and induce cell death in cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study conducted by Dhumal et al. (2021), several thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Intercalation : The aromatic nature of the compound may allow it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the N-(halogenated phenyl)-2-(heterocyclic thio)acetamide scaffold but differ in core heterocycles and substituents:

Compound Name Core Heterocycle Key Substituents Evidence Reference
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole Ethyl, pyridin-2-yl
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Ethyl, thiophen-2-yl
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine Cyclobutylamino, thiophen-3-yl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole Morpholino

Key Observations :

  • Thiazole- and pyrazine-containing compounds (e.g., ) incorporate bulkier substituents (e.g., morpholino, cyclobutylamino), which may influence solubility and target selectivity.
  • The pyridazine-thiazole-thiophene system in the target compound introduces a conjugated π-system absent in triazole analogs, possibly enhancing binding to aromatic-rich enzyme pockets .
Physicochemical Properties
Property Target Compound Triazole Analog Thiazole Analog
Molecular Weight ~480 g/mol ~450 g/mol ~420 g/mol
LogP (Predicted) 3.8 (High lipophilicity) 2.9 2.5
Hydrogen Bond Acceptors 7 6 5
Rotatable Bonds 6 5 4

Insights :

  • Reduced rotatable bonds in thiazole analogs may improve metabolic stability compared to the target compound .

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